molecular formula C9H9FO2S B3243502 Methyl 2-fluoro-4-(methylthio)benzoate CAS No. 157652-35-2

Methyl 2-fluoro-4-(methylthio)benzoate

Cat. No.: B3243502
CAS No.: 157652-35-2
M. Wt: 200.23 g/mol
InChI Key: VECDHZFZAGCNDL-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(methylthio)benzoate is a substituted methyl benzoate characterized by a fluorine atom at the ortho position (C2) and a methylthio (-SMe) group at the para position (C4) on the aromatic ring. The ester functional group (-COOCH₃) is attached to the benzene ring, conferring typical benzoate reactivity, such as susceptibility to hydrolysis under acidic or basic conditions.

Properties

IUPAC Name

methyl 2-fluoro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECDHZFZAGCNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296689
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157652-35-2
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157652-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4-(methylthio)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the nucleophilic substitution of 2-fluoro-4-(methylthio)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(methylthio)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products such as 2-azido-4-(methylthio)benzoate or 2-thiocyanato-4-(methylthio)benzoate.

    Oxidation: Products such as methyl 2-fluoro-4-(methylsulfinyl)benzoate or methyl 2-fluoro-4-(methylsulfonyl)benzoate.

    Reduction: Products such as 2-fluoro-4-(methylthio)benzyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-(methylthio)benzoate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The fluorine atom and methylthio group can also participate in various interactions with enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : this compound’s substituents make it a candidate for further functionalization (e.g., cross-coupling reactions) to develop agrochemicals or pharmaceuticals.
  • Safety Profile : Alkyl benzoates like Methyl benzoate are generally low in toxicity, but -SMe may introduce sulfur-containing metabolites requiring further study .

Biological Activity

Methyl 2-fluoro-4-(methylthio)benzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11FOS
  • Molecular Weight : 200.26 g/mol

The presence of a fluoro group and a methylthio group contributes to its unique chemical properties, which may influence its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, analogs of benzoate compounds have shown effectiveness against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For example, certain benzoate derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and Bel-7402). The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040
5015

The data indicate a concentration-dependent decrease in cell viability, suggesting that the compound may possess significant anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. Table 2 summarizes the biological activities of selected analogs.

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighEffective against MCF-7 cells
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoateHighModeratePotential for broader spectrum
BenzothioateHighLowStrong antibacterial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-4-(methylthio)benzoate
Reactant of Route 2
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Methyl 2-fluoro-4-(methylthio)benzoate

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